

MYX1715: A Critical Review of its Therapeutic Potential in Oncology

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Compound of Interest

Compound Name: MYX1715

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A detailed analysis of the preclinical N-Myristoyltransferase inhibitor **MYX1715**, its performance as a standalone agent and as an antibody-drug conjugate payload, in comparison to the clinical-stage NMT inhibitor, Zelenirstat.

Abstract

MYX1715 is a novel and potent inhibitor of N-Myristoyltransferase (NMT), an enzyme increasingly recognized as a promising therapeutic target in oncology. This guide provides a critical review of the therapeutic potential of **MYX1715**, presenting available preclinical data on its efficacy as a standalone agent and as a payload for antibody-drug conjugates (ADCs). Its performance is compared with Zelenirstat (PCLX-001), a first-in-class NMT inhibitor currently in clinical development. This review summarizes quantitative data in structured tables, details experimental protocols for key studies, and utilizes visualizations to illustrate signaling pathways and experimental workflows, offering a comprehensive resource for researchers and drug development professionals.

Introduction to N-Myristoyltransferase Inhibition in Cancer

N-myristoylation is a crucial lipid modification where N-Myristoyltransferase (NMT) attaches a myristate group to the N-terminal glycine of a wide range of cellular proteins. This modification is critical for protein localization, stability, and function. Many proteins involved in oncogenic signaling pathways, such as the SRC family kinases, are dependent on myristoylation for their

activity. Dysregulation of NMT activity has been observed in various cancers, making it an attractive target for therapeutic intervention. Inhibition of NMT can lead to the disruption of multiple signaling pathways essential for cancer cell survival and proliferation.

MYX1715: A Potent NMT Inhibitor

MYX1715 is a highly potent, small molecule inhibitor of N-myristoyltransferase with a dissociation constant (KD) of 0.09 nM.^[1] Its primary mechanism of action is the inhibition of NMT, thereby preventing the myristoylation of key cellular proteins involved in cancer progression.

Preclinical Efficacy of MYX1715

In Vitro Activity: **MYX1715** has demonstrated potent anti-proliferative activity in various cancer cell lines. For instance, it inhibits the proliferation of the LU0884 and LU2511 cancer cell lines with IC50 values of 44 nM and 9 nM, respectively.^[1]

In Vivo Efficacy: Preclinical studies in mouse models have shown the anti-tumor efficacy of **MYX1715**. In a Th-MYCN genetically engineered mouse model of neuroblastoma and in a gastric cancer xenograft model, administration of **MYX1715** at doses of 12.5 and 25 mg/kg prevented tumor growth.^{[1][2]}

MYX1715 as an Antibody-Drug Conjugate (ADC) Payload

A significant area of development for **MYX1715** is its use as a cytotoxic payload in antibody-drug conjugates. Myricx Pharma has developed MYX2449, an ADC where an NMT inhibitor is conjugated to the HER2-targeting antibody trastuzumab.^{[3][4]}

Preclinical Efficacy of MYX2449: In a BT474 breast cancer xenograft model, MYX2449 demonstrated significant anti-tumor activity. At a dose of 5 mg/kg, it resulted in a tumor growth inhibition (TGI) of 108% on day 21, with 7 out of 10 mice showing undetectable tumors by day 33.^[4] In a gastric cancer xenograft model (NCI-N87), MYX2449 at 5 mg/kg led to a TGI of 280% on day 21, with 6 out of 10 mice having undetectable tumors.^[4] Notably, MYX2449 showed superior efficacy compared to trastuzumab-deruxtecan in a HER2-low gastric cancer patient-derived xenograft (PDX) model.^[5]

Comparative Analysis: MYX1715 vs. Zelenirstat (PCLX-001)

Zelenirstat (PCLX-001) is another potent, orally bioavailable, dual inhibitor of NMT1 and NMT2 that has progressed to clinical trials. A comparison with Zelenirstat provides a benchmark for the potential of **MYX1715**.

Preclinical and Clinical Overview of Zelenirstat

Preclinical Efficacy: Zelenirstat has shown broad anti-cancer activity in preclinical models, inducing apoptosis in various cancer cell lines and causing tumor regression in xenograft models of hematologic malignancies and solid tumors, including breast and lung cancer.^[6]^[7] In patient-derived xenograft models of refractory diffuse large B-cell lymphoma (DLBCL), Zelenirstat produced profound tumor regression.^[8]

Clinical Development: Zelenirstat has completed a Phase 1 clinical trial in patients with relapsed/refractory B-cell lymphomas and advanced solid tumors. The recommended Phase 2 dose was established at 210 mg once daily.^[8] The most common treatment-related adverse events were gastrointestinal (diarrhea, nausea, vomiting), and were mostly mild to moderate.^[9] In this heavily pre-treated patient population, 28% of patients achieved stable disease as their best response.^[8]

Data Presentation

Table 1: In Vitro Potency of NMT Inhibitors

Compound	Target	KD (nM)	Cell Line	IC50 (nM)	Reference
MYX1715	NMT	0.09	LU0884	44	[1]
LU2511	9	[1]			
Zelenirstat	NMT1/2	-	Hematologic Cancers	Potent (specific values not provided in search results)	[8]
Breast Cancer	Potent (specific values not provided in search results)	[10]			

Table 2: In Vivo Efficacy of MYX1715 and Zelenirstat

Compound	Cancer Model	Dosing	Outcome	Reference
MYX1715	Neuroblastoma (Th-MYCN GEMM)	12.5 & 25 mg/kg	Prevents tumor growth	[1][2]
Gastric Cancer Xenograft	12.5 & 25 mg/kg	Prevents tumor growth	[1]	
Zelenirstat	Refractory DLBCL (PDX)	Not specified	Profound tumor regression	[8]
MDA-MB-231 Breast Cancer Xenograft	Daily oral	Significant dose-dependent tumor growth inhibition	[10]	

Table 3: Preclinical Efficacy of MYX2449 (NMTi-ADC)

Cancer Model	Dosing	Outcome	Reference
BT474 Breast Cancer Xenograft	5 mg/kg	TGI: 108% (day 21); 7/10 mice with undetectable tumors (day 33)	[4]
NCI-N87 Gastric Cancer Xenograft	5 mg/kg	TGI: 280% (day 21); 6/10 mice with undetectable tumors	[4]
HER2-low Gastric Cancer (PDX)	Not specified	Superior efficacy to trastuzumab-deruxtecan	[5]

Experimental Protocols

In Vivo Xenograft Studies (General Protocol)

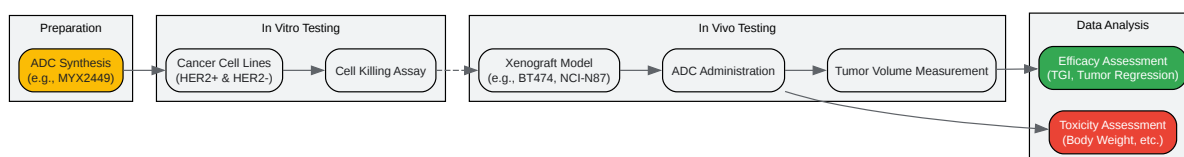
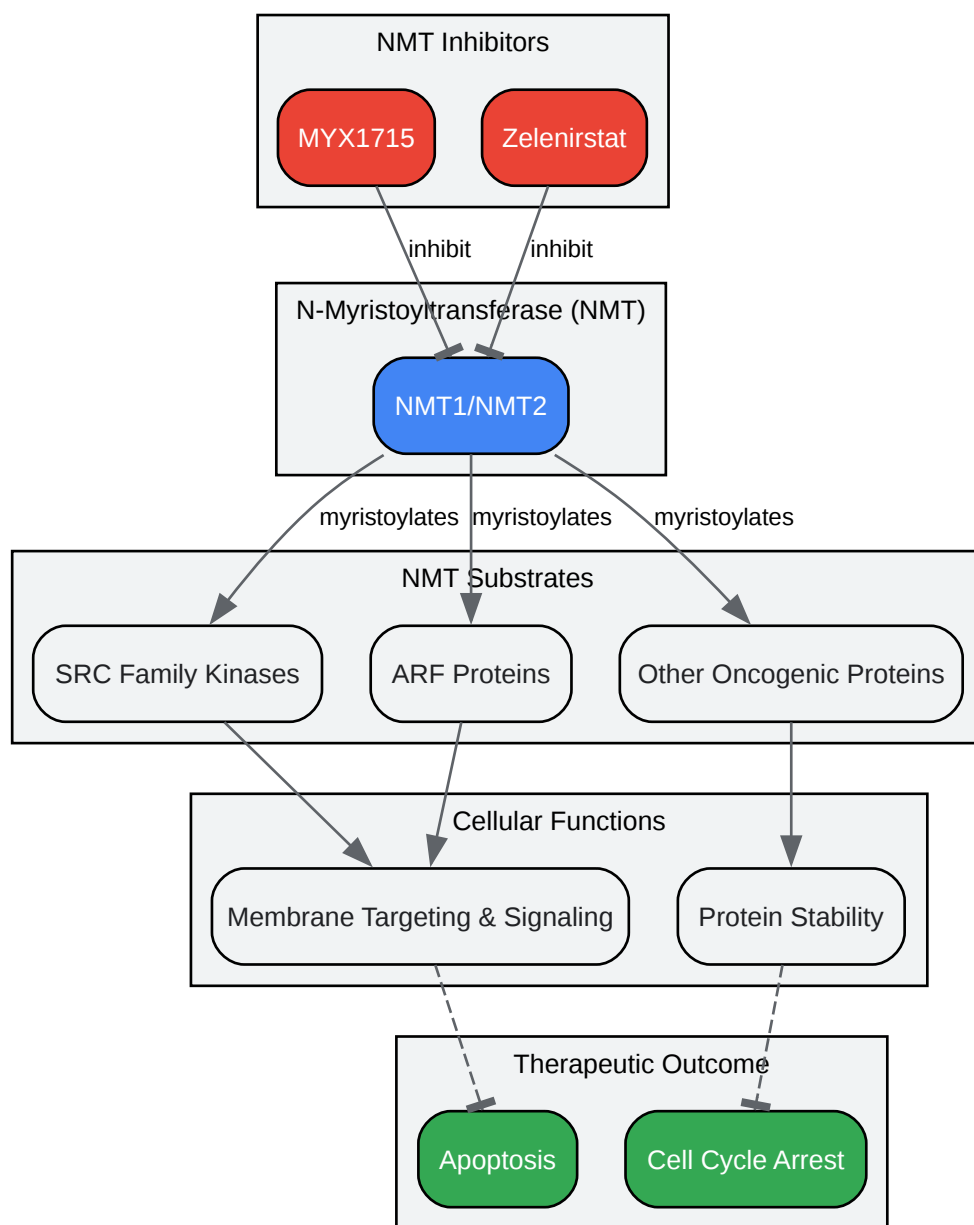
A general protocol for in vivo xenograft studies, as can be inferred from the provided information, is as follows. Specific details for the **MYX1715** studies were not available in the search results.

- **Cell Implantation:** Human cancer cells (e.g., BT474 for breast cancer, NCI-N87 for gastric cancer) are implanted subcutaneously or orthotopically into immunocompromised mice.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- **Treatment Administration:** Animals are randomized into treatment and control groups. The investigational drug (e.g., **MYX1715**, Zelenirstat, or ADC) is administered via a specified route (e.g., intraperitoneally, orally, or intravenously) at predetermined doses and schedules.
- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- **Data Analysis:** Tumor growth inhibition (TGI) is calculated using the formula: $TGI (\%) = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$.

- Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

Visualizations

Signaling Pathway Inhibition by NMT Inhibitors



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